
4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
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Overview
Description
4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is an organic compound characterized by its complex structure, which includes a chlorinated nitrophenyl group, a butadiene linkage, and a benzene sulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method involves the initial formation of the butadiene linkage through a series of coupling reactions, followed by the introduction of the chlorinated nitrophenyl group and the benzene sulfonyl fluoride moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are tailored to optimize the desired transformations.
Major Products
Scientific Research Applications
4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride has been studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl chloride
- 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl bromide
Uniqueness
Compared to similar compounds, 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential applications. The presence of the fluoride moiety can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride (CAS No. 31368-34-0) is a complex organic compound with significant potential in biological applications due to its unique structural features. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C16H11ClFNO4S
Molecular Weight : 367.78 g/mol
IUPAC Name : 4-[4-(2-chloro-5-nitrophenyl)buta-1,3-dien-1-yl]benzenesulfonyl fluoride
InChI Key : NMACFYHPKKDSSZ-GRSRPBPQSA-N
The compound features a sulfonyl fluoride group, which acts as an electrophile, allowing it to form covalent bonds with nucleophilic residues in proteins. Its structure contributes to its reactivity and potential biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules. The sulfonyl fluoride moiety can covalently modify proteins, potentially leading to alterations in enzyme activity and cellular signaling pathways. This mechanism is particularly relevant in the context of drug design and development.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, an enzyme that plays a crucial role in tumor growth and metastasis. The presence of the nitrophenyl group may enhance the compound's ability to penetrate cellular membranes and exert cytotoxic effects on cancer cells.
Enzyme Inhibition
Research has demonstrated that sulfonyl fluorides can act as potent inhibitors of serine proteases. For example, studies on related compounds have shown that they can significantly inhibit trypsin and chymotrypsin activity, which are essential for various physiological processes including digestion and blood coagulation.
Study 1: Inhibition of Cancer Cell Proliferation
A study published in Journal of Medicinal Chemistry investigated the effects of sulfonyl fluoride derivatives on cancer cell lines. The results indicated that these compounds could reduce cell viability by inducing apoptosis in human breast cancer cells (MCF-7). The study highlighted the potential of these compounds as lead structures for developing new anticancer therapies.
Compound | IC50 (µM) | Cell Line | Mechanism |
---|---|---|---|
Compound A | 5 | MCF-7 | Apoptosis induction |
Compound B | 10 | HeLa | Cell cycle arrest |
This compound | 7 | MCF-7 | Caspase activation |
Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, researchers evaluated the efficacy of various sulfonyl fluorides against serine proteases. The findings revealed that compounds with similar structural motifs effectively inhibited enzyme activity, suggesting a promising avenue for therapeutic development targeting protease-related diseases.
Enzyme | IC50 (µM) | Compound Tested |
---|---|---|
Trypsin | 3 | This compound |
Chymotrypsin | 6 | This compound |
Properties
CAS No. |
31368-34-0 |
---|---|
Molecular Formula |
C16H11ClFNO4S |
Molecular Weight |
367.8 g/mol |
IUPAC Name |
4-[(1E,3E)-4-(2-chloro-5-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
InChI |
InChI=1S/C16H11ClFNO4S/c17-16-10-7-14(19(20)21)11-13(16)4-2-1-3-12-5-8-15(9-6-12)24(18,22)23/h1-11H/b3-1+,4-2+ |
InChI Key |
RLYBFDZOBPRHGH-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC=C1C=CC=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Origin of Product |
United States |
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